12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid (HODCA) is a bile acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism.
Scientific Research Applications
Crystal Structure and Supramolecular Architectures
Research has explored the crystal structures of various oxo-cholic acids, including derivatives similar to 12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid. These studies reveal diverse supramolecular architectures and hydrogen bond networks in crystals, enhancing our understanding of molecular interactions and crystal engineering (Bertolasi et al., 2005).
Role in Indicating Liver Cirrhosis Severity
A 2021 study highlighted the significance of plasma concentrations of similar bile acids in adult patients with liver cirrhosis. The findings suggest these bile acids, including compounds structurally related to this compound, are indicators of the severity of liver cirrhosis (Mocan et al., 2021).
Potential in Antiproliferative and Antimicrobial Activities
Research on various natural compounds has shown the potential of certain oxo-cholic acids in exerting antiproliferative and antimicrobial effects. These findings can be relevant to compounds like this compound, suggesting possible applications in cancer and infection control (Marthanda Murthy et al., 2005).
Insights into Biochemical Pathways and Enzyme Activity
Studies on bile acid biosynthesis and metabolism provide insights into the role of similar compounds in various biochemical pathways. For example, the synthesis of CoA esters of related acids offers a deeper understanding of side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).
Applications in Analytical Chemistry
The analysis and prediction of hydrogen bond networks in crystals of related compounds have significant implications in analytical chemistry and crystallography. This research contributes to our understanding of molecular structure and reactivity (Jover et al., 2004).
properties
CAS RN |
13535-96-1 |
---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H34O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h5-6,12,14,17-21,26H,4,7-11,13H2,1-3H3,(H,27,28)/t14-,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
InChI Key |
DJVAMCYXFUWMLS-QUPGBHKMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C=CC4=CC(=O)CCC34C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C=CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.